Cas no 2229255-46-1 (2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine)

2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine 化学的及び物理的性質
名前と識別子
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- 2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine
- 2229255-46-1
- EN300-1782758
-
- インチ: 1S/C11H10O2/c1-2-5-9-8-12-10-6-3-4-7-11(10)13-9/h1,3-4,6-7,9H,5,8H2
- InChIKey: WRVFFKVWSCSYRL-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2OCC1CC#C
計算された属性
- 精确分子量: 174.068079557g/mol
- 同位素质量: 174.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 215
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 18.5Ų
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1782758-2.5g |
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine |
2229255-46-1 | 2.5g |
$2155.0 | 2023-09-19 | ||
Enamine | EN300-1782758-1g |
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine |
2229255-46-1 | 1g |
$1100.0 | 2023-09-19 | ||
Enamine | EN300-1782758-10g |
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine |
2229255-46-1 | 10g |
$4729.0 | 2023-09-19 | ||
Enamine | EN300-1782758-1.0g |
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine |
2229255-46-1 | 1g |
$1100.0 | 2023-05-26 | ||
Enamine | EN300-1782758-10.0g |
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine |
2229255-46-1 | 10g |
$4729.0 | 2023-05-26 | ||
Enamine | EN300-1782758-0.25g |
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine |
2229255-46-1 | 0.25g |
$1012.0 | 2023-09-19 | ||
Enamine | EN300-1782758-0.05g |
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine |
2229255-46-1 | 0.05g |
$924.0 | 2023-09-19 | ||
Enamine | EN300-1782758-0.1g |
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine |
2229255-46-1 | 0.1g |
$968.0 | 2023-09-19 | ||
Enamine | EN300-1782758-0.5g |
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine |
2229255-46-1 | 0.5g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1782758-5.0g |
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine |
2229255-46-1 | 5g |
$3189.0 | 2023-05-26 |
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine 関連文献
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxineに関する追加情報
Recent Advances in the Study of 2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine (CAS: 2229255-46-1)
The compound 2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine (CAS: 2229255-46-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the versatility of 2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine as a key intermediate in the synthesis of novel bioactive molecules. Its benzodioxine core, coupled with the propargyl group, provides a robust scaffold for further chemical modifications, enabling the development of compounds with diverse pharmacological properties. Researchers have explored its utility in the design of inhibitors targeting specific enzymes and receptors, with promising results in preclinical models.
One of the most notable advancements involves the use of 2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine in click chemistry applications. The propargyl group facilitates efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the rapid assembly of complex molecular architectures. This has been particularly valuable in the development of targeted drug delivery systems and diagnostic tools, where precise molecular labeling is essential.
In addition to its synthetic utility, recent investigations have uncovered the compound's potential as a modulator of biological pathways. Preliminary studies suggest that derivatives of 2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine exhibit activity against inflammatory and oxidative stress-related targets, making them candidates for the treatment of chronic diseases such as cancer and neurodegenerative disorders. However, further in vivo studies are required to validate these findings and assess their translational potential.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine derivatives. Researchers are actively exploring strategies to enhance bioavailability and reduce off-target effects, with a focus on structural modifications and formulation technologies. Collaborative efforts between academia and industry are expected to accelerate progress in this area.
In conclusion, 2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine (CAS: 2229255-46-1) represents a promising scaffold for the development of novel therapeutic agents. Its unique chemical properties and biological activities underscore its potential in addressing unmet medical needs. Continued research and innovation will be critical to unlocking its full potential in the field of chemical biology and drug discovery.
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